ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Another thiophene derivative with similar structural features.
Ethyl 2-[(benzoylamino)carbothioyl]amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Shares the thiophene core but with different substituents.
Uniqueness
Its propoxycarbonyl and amino groups make it a versatile intermediate for further chemical modifications .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
ethyl 2-(propoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H19NO4S/c1-3-8-19-14(17)15-12-11(13(16)18-4-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H,15,17) |
InChI Key |
OVJROZBSCRSJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OCC |
Origin of Product |
United States |
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